molecular formula C16H27NO2 B4935230 (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate

(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate

Cat. No.: B4935230
M. Wt: 265.39 g/mol
InChI Key: DUHAEGVEICDSOU-UHFFFAOYSA-N
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Description

This compound features a cyclohexene ring substituted with three methyl groups and a pyrrolidine ring attached via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate typically involves multi-step organic reactions One common method starts with the preparation of the cyclohexene ring, which is then functionalized with methyl groups at the 2, 4, and 6 positions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2,6,6-Trimethylcyclohex-1-en-1-yl)but-2-en-1-one: This compound shares a similar cyclohexene structure but differs in its functional groups and overall reactivity.

    2,4,6-Tri-substituted-1,3,5-Triazines:

Uniqueness

What sets (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate apart is its combination of a cyclohexene ring with multiple methyl groups and a pyrrolidine ring, providing a unique set of chemical and physical properties

Properties

IUPAC Name

(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-pyrrolidin-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-12-8-13(2)15(14(3)9-12)11-19-16(18)10-17-6-4-5-7-17/h8,13-15H,4-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHAEGVEICDSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1COC(=O)CN2CCCC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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